Methyl 3-Amino-4-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

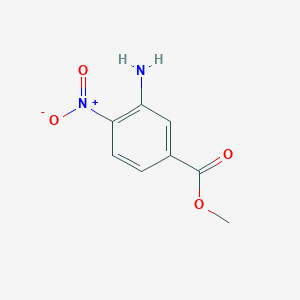

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-14-8(11)5-2-3-7(10(12)13)6(9)4-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVYPBINPLNBDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00579185 | |

| Record name | Methyl 3-amino-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99512-09-1 | |

| Record name | Methyl 3-amino-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-Amino-4-nitrobenzoate

This technical guide provides a comprehensive overview of Methyl 3-Amino-4-nitrobenzoate, a key chemical intermediate. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical and physical properties, synthesis methodologies, significant applications, and essential safety protocols.

Introduction

This compound (CAS No. 99512-09-1) is a substituted aromatic compound that serves as a vital building block in organic synthesis.[1][2] Its molecular structure, featuring an aminophenyl moiety with nitro and methyl ester functional groups, makes it a versatile reagent for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The strategic placement of the amino, nitro, and ester groups allows for a variety of chemical transformations, making it a valuable precursor for the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 99512-09-1 | [1][2][3] |

| Molecular Formula | C₈H₈N₂O₄ | [1][2] |

| Molecular Weight | 196.16 g/mol | [1][2] |

| Appearance | Solid | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | Benzoic acid, 3-amino-4-nitro-, methyl ester; 5-(Methoxycarbonyl)-2-nitroaniline; 2-Amino-4-(methoxycarbonyl)nitrobenzene | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common synthetic route involves the nitration of a substituted benzoic acid followed by esterification and selective reduction or amination.

Synthetic Workflow Diagram

Caption: A general two-step synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound.

Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic acid

-

In a reaction vessel, dissolve 4-chloro-3-nitrobenzoic acid in a suitable solvent.

-

Add an aqueous solution of methylamine to the reaction mixture. The fluorine-substituted analogue, 4-fluoro-3-nitrobenzoic acid, can also be used and may offer advantages due to the higher reactivity of the fluoride as a leaving group in nucleophilic aromatic substitution.[4]

-

Stir the reaction mixture at a controlled temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 4-(methylamino)-3-nitrobenzoic acid. This step can achieve very high yields, with some reports as high as 99.4%.[4]

Step 2: Fischer Esterification to Yield this compound

-

Suspend the 4-(methylamino)-3-nitrobenzoic acid obtained in the previous step in anhydrous methanol.

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the suspension.

-

Reflux the reaction mixture. The progress of the esterification can be monitored by TLC.[4]

-

After the reaction is complete, cool the mixture and neutralize the excess acid with a base, such as a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent, for example, ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.

Role as a Pharmaceutical Intermediate

This compound is a key precursor in the synthesis of a variety of active pharmaceutical ingredients (APIs). For instance, related nitrobenzoic acid derivatives are crucial in the production of telmisartan, a widely used antihypertensive drug.[5] The amino and nitro groups on the benzene ring allow for further chemical modifications to build more complex molecular architectures. It is also used in the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide, which is an intermediate for various drugs, including those for treating diabetes, hypertension, and autoimmune diseases.[6]

Use in the Development of Novel Therapeutic Agents

Research has shown that derivatives of nitrobenzoates exhibit promising biological activities. For example, certain 3-methyl-4-nitrobenzoate derivatives have been investigated as potential antifungal agents.[7] Specifically, methyl 3-methyl-4-nitrobenzoate has demonstrated significant antifungal activity against Candida guilliermondii.[7] This highlights the potential of using this compound as a scaffold for the discovery of new antimicrobial drugs.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification

Based on available data for similar compounds, this compound should be handled with care. The GHS classification for a related compound, methyl 4-amino-3-nitrobenzoate, indicates that it may be harmful if swallowed.[8]

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a chemical compound of significant interest to the scientific community, particularly those involved in organic synthesis and drug discovery. Its versatile chemical nature, coupled with its role as a key intermediate in the synthesis of pharmaceuticals, underscores its importance. This guide provides a foundational understanding of its properties, synthesis, applications, and safety, serving as a valuable resource for researchers and developers in the field.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H8N2O4 | CID 15892778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 3-amino-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Methyl 4-amino-3-nitrobenzoate | C8H8N2O4 | CID 3941008 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of Methyl 3-Amino-4-nitrobenzoate

An In-depth Technical Guide to Methyl 3-Amino-4-nitrobenzoate

Abstract

This compound is a substituted aromatic compound of significant interest in synthetic organic chemistry and medicinal research. Its unique trifunctional nature, featuring an amine, a nitro group, and a methyl ester on a benzene ring, makes it a versatile building block for the synthesis of complex heterocyclic structures and pharmaceutical intermediates. This guide provides a comprehensive overview of its core physical and chemical properties, outlines a detailed and validated synthetic protocol, explores its chemical reactivity, and discusses its applications for researchers, scientists, and drug development professionals.

Core Molecular Identity and Physicochemical Profile

This compound, with the CAS number 99512-09-1, is a stable, solid organic compound.[1][2] The strategic placement of an electron-donating amino group and two electron-withdrawing groups (nitro and methoxycarbonyl) on the aromatic ring creates a unique electronic environment that dictates its reactivity and utility as a synthetic precursor.

Molecular Structure and Key Functional Groups

The structure features a benzene ring substituted at positions 1, 3, and 4. The primary functional groups are a methyl ester (-COOCH₃), an amino group (-NH₂), and a nitro group (-NO₂). The relative positioning of these groups, particularly the ortho-relationship of the amine and nitro moieties, is critical for many of its applications in heterocyclic synthesis.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The key physical and chemical properties are summarized in the table below for quick reference. These properties are essential for determining appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 99512-09-1 | [1][2] |

| Molecular Formula | C₈H₈N₂O₄ | [1][2] |

| Molecular Weight | 196.16 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| XLogP3 | 1.1 | [2] |

| InChI Key | ZGVYPBINPLNBDH-UHFFFAOYSA-N | [1][2] |

| SMILES | COC(=O)C1=CC(=C(C=C1)--INVALID-LINK--[O-])N | [2] |

Synthesis Protocol: Fischer Esterification

The most direct and reliable synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-Amino-4-nitrobenzoic acid. This method is favored for its high efficiency and straightforward purification. The causality behind this choice is the commercial availability of the starting acid and the robustness of the esterification reaction, which proceeds with high conversion under simple acidic catalysis.

Synthesis Workflow

The workflow involves the protonation of the carboxylic acid carbonyl by a strong acid catalyst (typically H₂SO₄), which activates the carbonyl carbon for nucleophilic attack by methanol. Subsequent proton transfers and elimination of a water molecule yield the final ester product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; progress is monitored by TLC, and the final product's purity can be confirmed by melting point analysis and spectroscopy.

Materials:

-

3-Amino-4-nitrobenzoic acid (1.0 eq)

-

Anhydrous Methanol (serving as solvent and reactant)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~0.1 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

TLC plates (silica gel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-Amino-4-nitrobenzoic acid in anhydrous methanol (approx. 10-15 mL per gram of acid).

-

Catalyst Addition: Cool the mixture in an ice-water bath. Slowly and carefully add a catalytic amount of concentrated sulfuric acid dropwise. Expertise Insight: The exothermic nature of acid dilution necessitates slow addition at low temperatures to prevent side reactions.

-

Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 2-4 hours.

-

Reaction Monitoring (Trustworthiness): Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A suitable mobile phase is a 3:1 mixture of hexane and ethyl acetate. The reaction is complete when the starting acid spot is no longer visible. This step ensures the reaction is not prematurely stopped or unnecessarily prolonged.

-

Workup - Quenching: After completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to the residue until the effervescence ceases. This neutralizes the sulfuric acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Drying and Filtration: Wash the combined organic layer with brine, then dry it over anhydrous sodium sulfate. Filter to remove the drying agent.

-

Purification: Remove the ethyl acetate under reduced pressure to yield the crude product. Further purify by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the final product as a solid.

Chemical Reactivity and Synthetic Potential

The utility of this compound stems from the distinct reactivity of its three functional groups. This trifunctional arrangement allows for selective chemical transformations, making it a valuable intermediate.

Caption: Key reaction pathways for this compound.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reagents like H₂ over Pd/C, SnCl₂, or Na₂S₂O₄. This transformation yields a diamino derivative, a key precursor for synthesizing benzimidazoles, which are common scaffolds in pharmaceuticals. The hydrogenation of a nitro group on a similar compound is a well-established procedure.[3]

-

Reactions of the Amino Group: The primary amino group is nucleophilic and can undergo standard reactions such as acylation, alkylation, and diazotization for further functionalization.

-

Reactions of the Ester Group: The methyl ester can be hydrolyzed back to the carboxylic acid under basic or acidic conditions, or converted to an amide by reacting with an amine.

-

Cyclization Reactions: The true synthetic power of this molecule is realized after the reduction of the nitro group. The resulting ortho-phenylenediamine derivative is primed for condensation reactions with aldehydes, ketones, or carboxylic acids to form a five-membered imidazole ring fused to the benzene ring, yielding various benzimidazole derivatives.

Applications in Research and Drug Development

This compound is primarily used as an intermediate in organic synthesis. Its structure is a valuable scaffold for building more complex molecules.

-

Heterocyclic Chemistry: As detailed above, it is an excellent precursor for benzimidazoles and other related fused heterocyclic systems.

-

Pharmaceutical Intermediates: While not a drug itself, it serves as a building block for active pharmaceutical ingredients (APIs). Related nitrobenzoate esters are known intermediates in the synthesis of high-value compounds, including anticancer drugs.[4] The functional groups allow for the attachment of various pharmacophores and side chains, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

-

Dye and Pigment Synthesis: The chromophoric nitro and amino groups on the aromatic ring make this and related compounds precursors for the synthesis of azo dyes and other colorants.

Spectroscopic Analysis

Characterization of this compound is typically performed using standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum would show distinct signals for the three aromatic protons (with complex splitting patterns due to their coupling), a singlet for the methyl ester protons (~3.9 ppm), and a broad singlet for the amine protons.

-

¹³C NMR: The carbon NMR would display eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption bands include N-H stretching for the amine (two bands around 3300-3500 cm⁻¹), C=O stretching for the ester (~1720 cm⁻¹), and asymmetric and symmetric N-O stretching for the nitro group (~1530 and ~1350 cm⁻¹). The spectrum for the related 4-methyl-3-nitrobenzoic acid shows these characteristic nitro and carbonyl peaks.[5]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (196.16 g/mol ).

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and is harmful if inhaled (H332).[6]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or a fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling and Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Keep in an inert atmosphere.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

An In-depth Technical Guide to Methyl 3-Amino-4-nitrobenzoate: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-4-nitrobenzoate is a pivotal organic compound characterized by a benzene ring substituted with amino, nitro, and methyl ester functional groups. This unique trifunctional arrangement makes it a valuable and versatile building block in medicinal chemistry and the synthesis of complex organic molecules. Its strategic importance is underscored by its role as a key intermediate in the production of high-value active pharmaceutical ingredients (APIs), most notably in oncology. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic utility of this compound, offering field-proven insights for researchers and drug development professionals.

Molecular Identity and Physicochemical Properties

A precise understanding of the fundamental properties of this compound is essential for its effective application in research and development.

Chemical Identifiers

The compound is unequivocally identified by the following descriptors:

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 99512-09-1 | [1][2] |

| Molecular Formula | C₈H₈N₂O₄ | [1][2] |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)--INVALID-LINK--[O-])N | [1] |

| InChI | InChI=1S/C8H8N2O4/c1-14-8(11)5-2-3-7(10(12)13)6(9)4-5/h2-4H,9H2,1H3 | [1][2] |

| InChIKey | ZGVYPBINPLNBDH-UHFFFAOYSA-N | [1][2] |

Molecular Weight and Mass

The molecular weight is a fundamental parameter for stoichiometric calculations in synthesis.

| Property | Value | Source |

| Molecular Weight | 196.16 g/mol | [1] |

| Exact Mass | 196.04840674 Da | [1] |

Physicochemical Characteristics

The physical and chemical properties of this compound dictate its handling, storage, and reactivity.

| Property | Value/Description | Source |

| Physical Form | Solid | [2] |

| XLogP3 | 1.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 2 | [1] |

Molecular Structure and Spectroscopic Elucidation

The arrangement of the functional groups on the benzene ring dictates the molecule's reactivity and its spectral characteristics. The amino group at position 3 and the nitro group at position 4, ortho to each other, create a unique electronic environment that influences the chemical shifts in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.

dot

Caption: 2D structure of this compound.

Expected Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would exhibit distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The aromatic region would show a complex splitting pattern due to the substitution. The protons on the amine group would likely appear as a broad singlet. The methyl protons of the ester group would be a sharp singlet, typically in the range of 3.8-4.0 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show eight distinct carbon signals. The carbonyl carbon of the ester would be the most downfield signal (typically >160 ppm). The aromatic carbons would appear in the range of 110-150 ppm, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing nitro and ester groups. The methyl carbon of the ester would be the most upfield signal.

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the various functional groups. Key expected peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), asymmetric and symmetric N-O stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and C-O stretching of the ester (around 1100-1300 cm⁻¹).

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from a readily available precursor.

dot

Caption: Synthetic workflow for this compound.

Experimental Protocol:

Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid [3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-3-nitrobenzoic acid and a 25% aqueous solution of methylamine.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully adjust the pH of the reaction mixture to approximately 3 by the dropwise addition of acetic acid. The product, 4-(methylamino)-3-nitrobenzoic acid, will precipitate as a yellow solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of this compound via Fischer Esterification [3]

-

Reaction Setup: Suspend the 4-(methylamino)-3-nitrobenzoic acid obtained in the previous step in anhydrous methanol in a round-bottom flask.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by TLC.

-

Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Applications in Drug Development

This compound is a critical starting material in the synthesis of several important pharmaceutical agents.

Synthesis of Nilotinib

One of the most significant applications of a closely related isomer, Methyl 3-amino-4-methylbenzoate, is in the synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).[4] The structural features of this compound make it a plausible precursor for analogous kinase inhibitors. The synthesis of Nilotinib involves a multi-step process where the amino group of the benzoic acid derivative is reacted to form a guanidine, which is then used to construct the pyrimidine ring system of the final drug.

dot

Caption: Simplified synthetic pathway to Nilotinib.

Potential Role in Chagas Disease Treatment

Nitroaromatic compounds are a known class of therapeutic agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. The current treatments, benznidazole and nifurtimox, are both nitro-heterocyclic drugs. Research into novel anti-chagasic agents has explored various nitroaromatic scaffolds. Given its structure, this compound serves as a potential starting material for the synthesis of new drug candidates for Chagas disease. The amino group provides a convenient handle for further chemical modification to generate a library of compounds for screening.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and organic synthesis communities. Its well-defined molecular structure and the strategic placement of three reactive functional groups make it an invaluable intermediate for the construction of complex, biologically active molecules. This guide has provided a detailed overview of its chemical identity, physicochemical properties, and synthetic methodologies. The established application of its analogs in the synthesis of the anticancer drug Nilotinib highlights the importance of this structural motif in modern drug discovery. Further exploration of its utility in developing novel therapeutics, particularly for neglected diseases like Chagas disease, represents a promising avenue for future research.

References

An In-depth Technical Guide to the Solubility of Methyl 3-Amino-4-nitrobenzoate in Organic Solvents for Pharmaceutical Development

This guide provides a comprehensive technical overview of the solubility of methyl 3-amino-4-nitrobenzoate, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the experimental determination, thermodynamic modeling, and practical implications of solubility data in organic solvents.

Introduction: The Critical Role of Solubility in Pharmaceutical Manufacturing

This compound (M3A4N) is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring both an amino and a nitro group on a benzoate backbone, presents unique challenges and opportunities in process chemistry.[1][2] The solubility of M3A4N in organic solvents is a fundamental physicochemical property that governs key manufacturing processes, including:

-

Reaction Kinetics and Yield: The rate and efficiency of chemical reactions involving M3A4N are directly influenced by its concentration in the solvent, which is dictated by its solubility.

-

Crystallization and Purification: Control over the crystallization process, essential for isolating and purifying the final API, is contingent on a thorough understanding of the solubility profile of M3A4N in different solvents and at various temperatures.

-

Formulation and Drug Delivery: For APIs where M3A4N is a final product, its solubility characteristics are paramount in designing effective drug delivery systems.[3][4]

Given the significance of this parameter, a robust methodology for its determination and modeling is indispensable for efficient and scalable pharmaceutical development.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of M3A4N is essential before delving into its solubility.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₄ | [1][2] |

| Molecular Weight | 196.16 g/mol | [1][2] |

| CAS Number | 99512-09-1 | [1][2] |

| Appearance | Solid | [1] |

Experimental Determination of Solubility: A Self-Validating Gravimetric Approach

The gravimetric method is a reliable and widely used technique for determining the solubility of a solid in a liquid.[3][5][6][7] Its principle lies in the preparation of a saturated solution at a constant temperature, followed by the quantitative analysis of the solute concentration.

Rationale for Experimental Design

The choice of an isothermal gravimetric method is predicated on its accuracy and straightforwardness. By maintaining a constant temperature, we eliminate a significant variable, allowing for the precise determination of solubility at specific process-relevant temperatures. The self-validating nature of this protocol is ensured by approaching equilibrium from both supersaturated and undersaturated states, with the convergence of results confirming the attainment of true thermodynamic equilibrium.

Detailed Experimental Protocol

Materials and Equipment:

-

This compound (purity > 99%)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)

-

Thermostatic water bath with temperature control (± 0.1 K)

-

Isothermal flasks with magnetic stirrers

-

Analytical balance (± 0.0001 g)

-

Syringes with filters (0.45 µm)

-

Drying oven

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of M3A4N to a known mass of the chosen solvent in an isothermal flask.

-

Place the flask in the thermostatic water bath set to the desired temperature.

-

Stir the mixture continuously for at least 24 hours to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Withdrawal and Analysis:

-

After the equilibration period, stop stirring and allow the undissolved solid to settle for at least 2 hours.

-

Carefully withdraw a known mass of the clear supernatant using a pre-weighed syringe fitted with a filter to prevent the transfer of any solid particles.

-

Transfer the withdrawn sample to a pre-weighed container.

-

-

Gravimetric Determination:

-

Evaporate the solvent from the sample in a drying oven at a temperature below the decomposition point of M3A4N until a constant weight is achieved.

-

The final weight of the residue corresponds to the mass of dissolved M3A4N.

-

-

Calculation of Mole Fraction Solubility: The mole fraction solubility (x) is calculated using the following equation:

x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]

where:

-

m_solute is the mass of the dissolved M3A4N

-

M_solute is the molar mass of M3A4N (196.16 g/mol )

-

m_solvent is the mass of the solvent in the sample

-

M_solvent is the molar mass of the solvent

-

Experimental Workflow Diagram

Caption: Workflow for the gravimetric determination of solubility.

Solubility Data of this compound (Illustrative)

The following table presents illustrative mole fraction solubility data for M3A4N in various organic solvents at different temperatures. This data is provided to demonstrate the application of thermodynamic models and should not be considered as experimentally verified values.

| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate |

| 298.15 | 0.0250 | 0.0180 | 0.0450 | 0.0350 |

| 303.15 | 0.0310 | 0.0225 | 0.0560 | 0.0435 |

| 308.15 | 0.0385 | 0.0280 | 0.0695 | 0.0540 |

| 313.15 | 0.0475 | 0.0345 | 0.0860 | 0.0670 |

| 318.15 | 0.0585 | 0.0425 | 0.1060 | 0.0825 |

Thermodynamic Modeling of Solubility

Thermodynamic models are invaluable for correlating and predicting solubility data, thereby reducing the number of experiments required.[8][9][10] The van't Hoff and Apelblat models are two of the most commonly employed semi-empirical models for solid-liquid equilibrium.

The van't Hoff Model

The van't Hoff equation describes the temperature dependence of the equilibrium constant, which in this case is the solubility.[11][12][13] It provides a linear relationship between the natural logarithm of the mole fraction solubility and the reciprocal of the absolute temperature:

ln(x) = A + B/T

where:

-

x is the mole fraction solubility

-

T is the absolute temperature in Kelvin

-

A and B are model parameters related to the entropy and enthalpy of dissolution, respectively.[14]

The Apelblat Model

The Apelblat equation is a more flexible three-parameter model that often provides a better fit to experimental data over a wider temperature range:[15][16]

ln(x) = A + B/T + C * ln(T)

where:

-

x is the mole fraction solubility

-

T is the absolute temperature in Kelvin

-

A, B, and C are the Apelblat model parameters.

Logical Relationship between Experimental Data and Modeling

Caption: The interplay between experimental data and thermodynamic modeling.

Practical Implications for Pharmaceutical Development

A comprehensive understanding of the solubility of M3A4N in various organic solvents empowers process chemists to:

-

Select Optimal Solvents: The choice of solvent for a particular reaction or crystallization step can be made based on quantitative solubility data, leading to improved yields and purity.

-

Design Efficient Crystallization Processes: By knowing the temperature dependence of solubility, cooling crystallization processes can be designed to maximize yield and control crystal size and morphology.

-

Troubleshoot and Optimize Existing Processes: Solubility data can help diagnose issues such as incomplete reactions or poor crystallization outcomes and provide a basis for process optimization.

Conclusion

The solubility of this compound is a critical parameter in pharmaceutical process development. This guide has outlined a robust methodology for its experimental determination using the gravimetric method and its correlation using the van't Hoff and Apelblat models. By leveraging this knowledge, researchers and scientists can make informed decisions that lead to more efficient, scalable, and reliable manufacturing processes for essential medicines.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H8N2O4 | CID 15892778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmajournal.net [pharmajournal.net]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Gravimetric analysis - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Solubility - Wikipedia [en.wikipedia.org]

- 13. CHM 112 Lecture 26 [chm.uri.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Introduction: Navigating the Synthesis of a Niche Isomer

An In-Depth Technical Guide to the Synthesis of Methyl 3-Amino-4-nitrobenzoate

This guide provides a comprehensive overview of the synthetic pathways leading to this compound, a valuable intermediate in the development of pharmaceuticals and other complex organic molecules. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the synthetic strategies.

This compound is an aromatic compound featuring an amino, a nitro, and a methyl ester group. Its specific substitution pattern makes it a potentially useful building block in organic synthesis. While its isomer, Methyl 4-Amino-3-nitrobenzoate, is widely referenced and its synthesis well-established, detailed literature on the direct synthesis of the 3-amino-4-nitro isomer is less common.

This guide, therefore, presents a logical and robust multi-step synthetic pathway to this compound, starting from readily available materials. The proposed route is grounded in fundamental principles of organic chemistry, with each step validated by analogous, well-documented reactions. We will also explore the synthesis of a key related isomer to provide a broader context for synthetic strategies in this chemical space.

Proposed Primary Synthesis Pathway for this compound

The synthesis of this compound presents a classic challenge in regioselectivity. The starting material, 3-aminobenzoic acid, contains both an activating, ortho-para directing amino group and a deactivating, meta-directing carboxylic acid group. Direct nitration would be unselective and prone to oxidation of the amino group. A more controlled and higher-yielding approach involves a four-step sequence: protection of the amino group, regioselective nitration, deprotection, and finally, esterification.

Caption: Proposed four-step synthesis of this compound.

Step 1: Protection of the Amino Group via Acetylation

Rationale: The amino group of 3-aminobenzoic acid is highly activating and susceptible to oxidation by the nitrating mixture. To ensure a clean and selective nitration, it is imperative to first protect the amino group. Acetylation converts the amino group into a less activating, but still ortho-para directing, acetamido group. This modification also prevents unwanted oxidation.

Caption: Acetylation of 3-aminobenzoic acid.

Experimental Protocol:

-

In a round-bottom flask, dissolve 3-aminobenzoic acid in a suitable solvent such as pyridine or a mixture of acetic acid and water.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add acetic anhydride dropwise with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to yield 3-acetamidobenzoic acid.

Step 2: Regioselective Nitration

Rationale: With the amino group protected, the nitration of 3-acetamidobenzoic acid can be performed. The acetamido group is an ortho, para-director, while the carboxylic acid is a meta-director. The desired 4-position is ortho to the acetamido group and meta to the carboxylic acid group, making it the most electronically favored position for electrophilic aromatic substitution.

Caption: Nitration of 3-acetamidobenzoic acid.

Experimental Protocol:

-

In a flask, carefully add 3-acetamidobenzoic acid to concentrated sulfuric acid, ensuring the temperature is maintained below 10 °C with an ice bath.

-

Separately, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of 3-acetamidobenzoic acid, keeping the temperature below 10 °C.

-

After the addition, stir the mixture for 1-2 hours, allowing it to slowly warm to room temperature.

-

Pour the reaction mixture over crushed ice to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

Step 3: Deprotection of the Amino Group

Rationale: Following successful nitration, the acetyl protecting group is removed by acid-catalyzed hydrolysis to regenerate the amino group, yielding the key intermediate, 3-amino-4-nitrobenzoic acid.

Caption: Acid hydrolysis of the acetamido group.

Experimental Protocol:

-

Suspend 3-acetamido-4-nitrobenzoic acid in a mixture of water and a strong acid, such as hydrochloric or sulfuric acid.

-

Heat the mixture to reflux for 1-3 hours, monitoring the dissolution of the starting material and the progress of the reaction by TLC.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to the isoelectric point to precipitate the product.

-

Collect the solid 3-amino-4-nitrobenzoic acid by vacuum filtration, wash with cold water, and dry.

Step 4: Fischer Esterification

Rationale: The final step is the conversion of the carboxylic acid to a methyl ester via Fischer esterification. This is an acid-catalyzed equilibrium reaction between the carboxylic acid and an excess of methanol.

Caption: Fischer esterification to the final product.

Experimental Protocol:

-

Suspend 3-amino-4-nitrobenzoic acid in an excess of anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude this compound.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary for Proposed Synthesis

| Step | Reaction | Key Reagents | Typical Conditions | Expected Yield |

| 1 | Protection | Acetic anhydride, Pyridine | 0 °C to RT, 2-4 h | >90% |

| 2 | Nitration | Conc. HNO₃, Conc. H₂SO₄ | 0-10 °C, 1-2 h | 70-85% |

| 3 | Deprotection | Aq. HCl or H₂SO₄ | Reflux, 1-3 h | >85% |

| 4 | Esterification | Methanol, Conc. H₂SO₄ | Reflux, 4-6 h | 75-90% |

Alternative Synthesis Pathway: The Isomeric Methyl 4-Amino-3-nitrobenzoate

For comparative purposes and to highlight the importance of regiochemistry, the well-established synthesis of the isomer Methyl 4-Amino-3-nitrobenzoate is presented. This pathway involves the Fischer esterification of 4-amino-3-nitrobenzoic acid.[1][2]

Experimental Protocol for Methyl 4-Amino-3-nitrobenzoate:

-

In a round-bottom flask, suspend 4-amino-3-nitrobenzoic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 1-2 hours.[1]

-

Cool the reaction and pour it into a beaker of water.

-

Neutralize with sodium bicarbonate, which will cause the product to precipitate.

-

Collect the yellow solid by vacuum filtration, wash with water, and dry. Yields are typically high for this reaction.[1]

Caption: Synthesis of the isomeric Methyl 4-Amino-3-nitrobenzoate.

Conclusion

While direct, published protocols for the synthesis of this compound are scarce, a logical and high-yielding multi-step pathway can be designed based on fundamental and well-established organic reactions. The proposed four-step sequence of protection, nitration, deprotection, and esterification provides a robust framework for the synthesis of this specific isomer. The key to success lies in the careful control of reaction conditions, particularly during the nitration step, to ensure the desired regioselectivity. This guide provides the necessary theoretical foundation and practical protocols for researchers to successfully synthesize this valuable chemical intermediate.

References

An In-depth Technical Guide to Methyl 3-Amino-4-nitrobenzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-4-nitrobenzoate is a valuable bifunctional organic compound that serves as a key intermediate in the synthesis of a wide range of complex molecules, particularly in the pharmaceutical and dye industries. Its structure, featuring an aromatic ring substituted with amino, nitro, and methyl ester functional groups, provides a versatile platform for diverse chemical transformations. The presence of both an electron-donating amino group and an electron-withdrawing nitro group imparts unique reactivity to the aromatic core, making it a subject of interest for medicinal chemists and process development scientists. This guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this compound, with a focus on practical insights for laboratory and industrial settings.

Discovery and History

The development of synthetic organic chemistry in the 19th and 20th centuries saw a surge in the preparation and utilization of nitroaromatic compounds. These compounds, readily accessible through nitration reactions, became crucial precursors for dyes, explosives, and eventually, pharmaceuticals. While the precise first synthesis of this compound is not prominently documented in historical records, its emergence is intrinsically linked to the broader exploration of aminonitrobenzoic acids and their esters. The synthesis of such compounds was a logical extension of the well-established chemistry of nitration and esterification of aromatic carboxylic acids. Early investigations into the reduction of dinitrobenzoic acids and the nucleophilic substitution of halogenated nitrobenzoic acids likely paved the way for the preparation of a variety of isomers of aminonitrobenzoic acid and their subsequent esterification to compounds like this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for quality control.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 196.16 g/mol | --INVALID-LINK-- |

| CAS Number | 99512-09-1 | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Purity | Typically >98% | --INVALID-LINK-- |

| Synonyms | Benzoic acid, 3-amino-4-nitro-, methyl ester; 5-(Methoxycarbonyl)-2-nitroaniline; 2-Amino-4-(methoxycarbonyl)nitrobenzene | --INVALID-LINK-- |

Spectroscopic Data (Predicted and from Analogues)

While a dedicated, published spectrum for this compound can be difficult to locate, its spectroscopic characteristics can be reliably predicted based on the analysis of closely related compounds such as methyl 3-nitrobenzoate and methyl 4-amino-3-nitrobenzoate.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl ester protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the amino and nitro groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group will appear at a characteristic downfield shift. The aromatic carbons will have their chemical shifts influenced by the attached functional groups.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group, the asymmetric and symmetric stretching of the nitro group, the C=O stretching of the ester, and the C-O stretching of the ester.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of functional groups such as the methoxy and nitro groups.

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the Fischer esterification of its corresponding carboxylic acid, 3-amino-4-nitrobenzoic acid. This method is favored for its simplicity and use of readily available reagents.

Synthetic Pathway Overview

Caption: Fischer esterification of 3-amino-4-nitrobenzoic acid.

Detailed Experimental Protocol

Materials:

-

3-Amino-4-nitrobenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-amino-4-nitrobenzoic acid in anhydrous methanol.

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the suspension while stirring. The addition is exothermic and should be done cautiously.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and remove any unreacted carboxylic acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the ethyl acetate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.

-

Causality Behind Experimental Choices

-

Anhydrous Methanol: The use of anhydrous methanol is crucial to shift the equilibrium of the Fischer esterification towards the product side by minimizing the presence of water, which is a byproduct of the reaction.

-

Sulfuric Acid as Catalyst: Concentrated sulfuric acid serves as a strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Sodium Bicarbonate Wash: This step is essential to remove the sulfuric acid catalyst and any unreacted 3-amino-4-nitrobenzoic acid. The carboxylic acid is deprotonated by the weak base to form a water-soluble carboxylate salt, which is then partitioned into the aqueous layer.

-

Brine Wash: Washing with brine helps to remove any residual water from the organic layer before the drying step.

Applications in Research and Drug Development

This compound is a versatile building block in organic synthesis, primarily due to the presence of three reactive sites: the amino group, the nitro group, and the methyl ester. These functional groups can be selectively modified to introduce a wide range of substituents and to construct complex molecular architectures.

Role as a Synthetic Intermediate

The amino group can undergo various reactions such as acylation, alkylation, and diazotization, allowing for the introduction of diverse functionalities. The nitro group can be reduced to an amino group, providing a pathway to diamino derivatives which are precursors to various heterocyclic compounds. The methyl ester can be hydrolyzed back to the carboxylic acid or converted to other functional groups like amides.

Caption: Synthetic utility of this compound.

Applications in Pharmaceutical Synthesis

While specific blockbuster drugs directly synthesized from this compound are not widely publicized, its structural motif is present in numerous biologically active molecules. Its derivatives are explored for a variety of therapeutic applications. For instance, aminonitrobenzoic acid derivatives are known intermediates in the synthesis of various pharmaceuticals. The strategic placement of the amino and nitro groups allows for the regioselective synthesis of complex heterocyclic systems, which are common scaffolds in many drug molecules.

Conclusion

This compound stands as a testament to the enduring utility of well-functionalized aromatic building blocks in modern organic synthesis. Its straightforward preparation, coupled with the versatile reactivity of its constituent functional groups, ensures its continued relevance in the discovery and development of new chemical entities with potential therapeutic applications. This guide has provided a detailed overview of its synthesis, properties, and applications, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. The methodologies and insights presented herein are intended to facilitate the effective and safe utilization of this important synthetic intermediate.

A Comprehensive Spectroscopic Guide to Methyl 3-Amino-4-nitrobenzoate

Introduction

Methyl 3-amino-4-nitrobenzoate is a substituted aromatic compound of significant interest in synthetic chemistry, serving as a versatile building block for the synthesis of various heterocyclic compounds and pharmaceutical intermediates. Its chemical architecture, featuring an electron-donating amino group and two electron-withdrawing groups (nitro and methyl ester) on a benzene ring, creates a unique electronic environment. This guide provides an in-depth analysis of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Understanding these spectroscopic signatures is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity in chemical transformations. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

The arrangement of the substituents on the benzene ring dictates the spectroscopic characteristics of this compound. The amino group at position 3 and the nitro group at position 4 create a push-pull electronic system, while the methyl ester at position 1 further influences the electron distribution. These substituent effects are key to interpreting the NMR, IR, and MS data.

Caption: Molecular Structure of this compound with Atom Numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, with chemical shifts influenced by the interplay of the substituents' electronic effects.[1]

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The electron-donating amino group will shield (shift upfield) the ortho and para protons, while the electron-withdrawing nitro and methyl ester groups will deshield (shift downfield) them.[2]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~8.4 | d | ~2.0 | 1H |

| H-2 | ~7.8 | dd | ~8.5, 2.0 | 1H |

| H-5 | ~7.0 | d | ~8.5 | 1H |

| -NH₂ | ~6.0 | br s | - | 2H |

| -OCH₃ | ~3.9 | s | - | 3H |

-

H-6: This proton is ortho to the strongly electron-withdrawing nitro group and the methyl ester group, leading to significant deshielding and a downfield chemical shift. It is expected to appear as a doublet due to coupling with H-5.

-

H-2: This proton is ortho to the methyl ester group and meta to the nitro group, resulting in a downfield shift. It will likely appear as a doublet of doublets due to coupling with both H-6 and H-5.

-

H-5: This proton is ortho to the electron-donating amino group, which causes shielding and an upfield shift compared to the other aromatic protons. It should appear as a doublet from coupling with H-2.

-

-NH₂: The protons of the amino group typically appear as a broad singlet. The chemical shift can vary depending on concentration and solvent.

-

-OCH₃: The methyl ester protons will be a sharp singlet in the typical range for such groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment created by the substituents. The nitro group has a strong deshielding effect on the carbon it is attached to (ipso-carbon).[3][4]

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~165 |

| C-4 | ~150 |

| C-3 | ~140 |

| C-1 | ~132 |

| C-6 | ~128 |

| C-2 | ~120 |

| C-5 | ~115 |

| -OCH₃ | ~53 |

-

C=O: The carbonyl carbon of the ester group will be the most downfield signal.[5]

-

C-4: The carbon attached to the nitro group will be significantly deshielded.

-

C-3: The carbon bonded to the amino group will also be downfield, though less so than C-4.

-

C-1, C-2, C-5, C-6: The remaining aromatic carbons will have distinct chemical shifts based on their proximity to the various substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Amino) | Symmetric & Asymmetric Stretch | 3500-3300 | Medium |

| C-H (Aromatic) | Stretch | 3100-3000 | Medium-Weak |

| C=O (Ester) | Stretch | ~1720 | Strong |

| C=C (Aromatic) | Stretch | 1600-1450 | Medium |

| N-O (Nitro) | Asymmetric Stretch | ~1530 | Strong |

| N-O (Nitro) | Symmetric Stretch | ~1350 | Strong |

| C-O (Ester) | Stretch | 1300-1100 | Strong |

| C-N (Amino) | Stretch | 1335-1250 | Strong |

The presence of strong absorption bands for the nitro group (around 1530 and 1350 cm⁻¹) and the ester carbonyl group (around 1720 cm⁻¹) would be key diagnostic features in the IR spectrum.[6][7] The N-H stretching of the primary amine will also be a notable feature.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (molar mass: 196.16 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment |

| 196 | [M]⁺ (Molecular Ion) |

| 165 | [M - OCH₃]⁺ |

| 150 | [M - NO₂]⁺ |

| 137 | [M - COOCH₃]⁺ |

| 120 | [M - NO₂ - OCH₃]⁺ |

The fragmentation is likely to proceed through the loss of the methoxy radical (-OCH₃), the nitro group (-NO₂), or the entire methyl ester group (-COOCH₃).[9][10] The relative abundances of these fragment ions will be indicative of their stability.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to achieve optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS (0.00 ppm).

Caption: A Generalized Workflow for NMR Spectroscopic Analysis.

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid on the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electron Ionization (EI) for a volatile compound.

-

Instrument Setup: Use a mass spectrometer capable of providing accurate mass measurements.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pathways.

Conclusion

The predicted spectroscopic data for this compound provides a detailed fingerprint for its identification and characterization. The interplay of the electron-donating amino group and the electron-withdrawing nitro and methyl ester groups results in a unique and interpretable set of spectra. This guide serves as a foundational resource for researchers working with this compound, enabling them to confidently interpret their experimental data and advance their scientific endeavors.

References

- 1. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. aiinmr.com [aiinmr.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Methyl 3-Amino-4-nitrobenzoate: A Versatile Scaffold for Modern Medicinal Chemistry

A Technical Guide for Drug Discovery and Development Professionals

Introduction: Unveiling a Privileged Building Block

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful synthesis of novel therapeutic agents. Methyl 3-Amino-4-nitrobenzoate is a deceptively simple aromatic compound that has emerged as a highly valuable and versatile building block. Its unique trifunctional arrangement—an amine, a nitro group, and a methyl ester—provides a rich platform for chemical diversification, enabling access to a wide array of complex heterocyclic structures with significant therapeutic potential.

The strategic placement of an electron-donating amino group and an electron-withdrawing nitro group on the benzoate ring creates a unique electronic and reactive profile.[1] This guide provides an in-depth analysis of the core applications of this compound, detailing its strategic importance, key synthetic transformations, and its role in the development of bioactive molecules.

Figure 1: Chemical Structure of this compound

Physicochemical Properties

A foundational understanding of a molecule's properties is critical for its application in drug synthesis and design.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₄ | PubChem[2] |

| Molecular Weight | 196.16 g/mol | PubChem[2][3] |

| XLogP3 | 1.1 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

| Appearance | Solid | CymitQuimica[3] |

The Strategic Core: Gateway to Privileged Heterocycles

The primary value of this compound in medicinal chemistry lies in its capacity to serve as a precursor to ortho-phenylenediamines. The reduction of the nitro group to a primary amine is a pivotal transformation that unlocks a cascade of synthetic possibilities. The resulting diamine is a classic building block for a multitude of heterocyclic scaffolds that are prevalent in FDA-approved drugs and clinical candidates.

Causality of Application: The ortho-diamine functionality is the key. This specific arrangement is primed for condensation reactions with a variety of dielectrophiles (such as carboxylic acids, aldehydes, or their derivatives) to form five- and six-membered heterocyclic rings. This provides a reliable and high-yielding entry into chemical libraries based on:

-

Benzimidazoles: A cornerstone scaffold in medicinal chemistry, found in proton-pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and numerous kinase inhibitors. Derivatives of related intermediates are used to treat autoimmune diseases and promote hair growth.[4]

-

Quinoxalines: Another important heterocyclic system with a broad range of biological activities, including anticancer and antimicrobial properties.

-

Triazoles: Used as intermediates for drugs targeting conditions like diabetes, hypertension, and schizophrenia.[4]

Figure 2: Key Synthetic Transformation and Application Workflow

Core Experimental Protocol: Nitro Group Reduction

The conversion of the nitro group to an amine is the most critical and enabling step in the utilization of this scaffold. Catalytic hydrogenation is a clean, efficient, and high-yielding method for this transformation.

Objective: To synthesize Methyl 3,4-diaminobenzoate from this compound.

Materials:

-

This compound

-

Methanol (MeOH) or Ethanol (EtOH)

-

10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

-

Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

-

Celite™

Step-by-Step Methodology:

-

Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound.

-

Solvent Addition: Add a suitable solvent, such as methanol or ethanol, to dissolve the starting material completely.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The mixture will turn black.

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask with a vacuum and then backfill with hydrogen. Repeat this process 2-3 times to ensure an inert atmosphere.

-

Reaction: Stir the reaction mixture vigorously under the hydrogen atmosphere at room temperature.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material spot is completely consumed.

-

Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with a small amount of the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude Methyl 3,4-diaminobenzoate, which can be used directly in the next step or purified further by recrystallization or column chromatography.

Trustworthiness and Validation: This protocol's reliability stems from its widespread use and high efficiency.[5] The progress can be easily tracked by TLC, and the endpoint is clearly defined by the disappearance of the starting material. The clean nature of catalytic hydrogenation often results in a product pure enough for subsequent reactions without extensive purification, validating the process's effectiveness.

Applications in Bioactive Compound Synthesis

The utility of the aminonitrobenzoate scaffold is demonstrated in its application toward various therapeutic areas.

Antifungal Agents

Research into 3-methyl-4-nitrobenzoate derivatives has demonstrated their potential as antifungal agents.[6] A study evaluating a series of these compounds against four Candida strains revealed that specific analogs exhibited significant antifungal activity.[6] For instance, pentyl 3-methyl-4-nitrobenzoate was identified as the most bioactive compound against C. guilliermondii, with a Minimum Inhibitory Concentration (MIC) of 31 µM.[6] In silico modeling suggested that these compounds interact with the thymidylate kinase (TMPK) protein, a proposed molecular target for antifungal agents.[6] This highlights the core scaffold's value in generating hits for infectious disease programs.

Oncology and Kinase Inhibition

While direct applications are emerging, the strategic value of the underlying substitution pattern is well-established. A closely related compound, Methyl 3-amino-4-methylbenzoate, is a pivotal intermediate in the industrial synthesis of blockbuster tyrosine kinase inhibitors Nilotinib and Imatinib, which are used to treat chronic myeloid leukemia (CML).[7] Furthermore, the parent acid of a similar scaffold, 4-methyl-3-nitrobenzoic acid, was found to inhibit the migration of nine different tumor cell lines in a high-throughput screen.[8] It was shown to impair cancer cell chemotaxis, a key process in metastasis, suggesting that this class of compounds could be developed into novel antimetastasis drugs.[8]

Versatile Intermediate for Diverse Targets

The structural features of aminonitrobenzoates make them ideal starting points for generating compound libraries for various drug discovery campaigns. The presence of both nitro and amino groups can be leveraged to develop potential anti-inflammatory drugs and enzyme inhibitors.[9] The nitro group can enhance lipophilicity and cell membrane permeability, potentially improving efficacy, while the amino group provides a key interaction point for forming hydrogen bonds with enzyme active sites.[9]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic asset in the medicinal chemist's toolbox. Its true potential is unlocked through the facile reduction of its nitro group, which provides access to the highly valuable ortho-phenylenediamine scaffold. This transformation opens a gateway to a rich diversity of heterocyclic systems, including benzimidazoles and triazoles, which are central to numerous successful therapeutic agents. The demonstrated applications in antifungal and anticancer research, coupled with its inherent versatility, solidify the position of this compound as a key intermediate for the discovery and development of next-generation pharmaceuticals.

References

- 1. Methyl 3-amino-4-methyl-5-nitrobenzoate | 72922-60-2 | Benchchem [benchchem.com]

- 2. This compound | C8H8N2O4 | CID 15892778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. smolecule.com [smolecule.com]

The Strategic Role of Methyl 3-Amino-4-nitrobenzoate: A Cornerstone in Modern Chemical Synthesis

Abstract

Methyl 3-amino-4-nitrobenzoate is a pivotal, yet often overlooked, chemical intermediate whose strategic placement of functional groups—an amine, a nitro group, and a methyl ester on a benzene ring—renders it a highly versatile scaffold in organic synthesis. This guide provides an in-depth technical exploration of its synthesis, chemical properties, and, most critically, its role as a precursor in the development of complex molecules, including active pharmaceutical ingredients (APIs). We will delve into the mechanistic underpinnings of its synthesis and utility, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Introduction: The Architectural Advantage of this compound

In the landscape of chemical intermediates, the value of a molecule is often dictated by the strategic arrangement of its functional groups. This compound (C₈H₈N₂O₄) is a prime example of such a molecule, where the interplay between an electron-donating amino group and an electron-withdrawing nitro group, ortho and meta to a methyl ester, creates a unique electronic and steric environment. This architecture allows for selective chemical transformations, making it a valuable starting material for the synthesis of a wide array of more complex molecules. This guide will illuminate the synthesis and application of this critical intermediate, providing a comprehensive resource for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and purification.

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 99512-09-1 | --INVALID-LINK-- |

| Molecular Formula | C₈H₈N₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 196.16 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Purity | Typically ≥98% | --INVALID-LINK-- |

Synthesis of this compound: A Two-Step Approach

The most common and efficient synthesis of this compound involves a two-step process: the nitration of a suitable benzoic acid derivative to introduce the nitro group, followed by the esterification of the resulting carboxylic acid.

Step 1: Synthesis of the Precursor, 3-Amino-4-nitrobenzoic Acid

The synthesis of the carboxylic acid precursor, 3-amino-4-nitrobenzoic acid, is a critical first step. A common laboratory-scale synthesis involves the reduction of a dinitro-substituted benzoic acid. For instance, the reduction of 3,4-dinitrobenzoic acid can be achieved using a variety of reducing agents, with tin(II) chloride in hydrochloric acid being a common and effective method.

Diagram 1: Synthesis of 3-Amino-4-nitrobenzoic Acid

Methodological & Application

Application Note: A Step-by-Step Guide to the Synthesis of Methyl 3-Amino-4-nitrobenzoate

Abstract